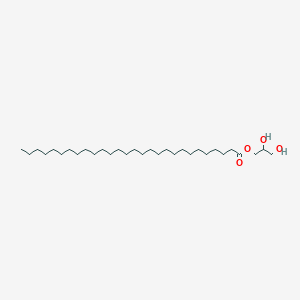

2,3-Dihydroxypropyl octacosanoate

Descripción general

Descripción

2,3-Dihydroxypropyl octacosanoate, also known as DHPO, is a fatty acid ester derived from octacosanol and 2,3-dihydroxypropionic acid. It has a molecular formula of C31H62O4 .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl octacosanoate consists of 31 carbon atoms, 62 hydrogen atoms, and 4 oxygen atoms . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,3-Dihydroxypropyl octacosanoate. It was found in the n-hexane extract from the dried stem bark of Cassia grandis along with other compounds .Aplicaciones Científicas De Investigación

Medicinal Plant Extracts

2,3-Dihydroxypropyl octacosanoate: has been identified in the n-hexane extract from the dried stem bark of Cassia grandis . This plant is known for its medicinal properties, particularly in treating skin disorders, back pain, and aches. The compound’s presence in such extracts suggests its potential role in the therapeutic efficacy of these plant-based remedies.

Bioactive Compound Isolation

The compound is also involved in the study of bioactive compounds from medicinal plants. Its isolation and structural elucidation are crucial steps in understanding the chemical basis of the plant’s medicinal properties and could lead to the development of new pharmaceuticals .

Organic Synthesis

In organic chemistry, 2,3-Dihydroxypropyl octacosanoate can be used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent in synthetic pathways .

Surface Active Agents

As a fatty acid derivative, this compound may exhibit surface-active properties. It could potentially be used in the formulation of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid .

Cosmetic Industry

Given its fatty acid nature, 2,3-Dihydroxypropyl octacosanoate could be utilized in the cosmetic industry as an emollient or moisturizing agent. Its long carbon chain might impart desirable properties to skincare products, such as improved skin feel and hydration .

Food Industry

Fatty acid derivatives like 2,3-Dihydroxypropyl octacosanoate are often used as food additives for their emulsifying properties. They can help to stabilize food products by keeping oil and water phases mixed, thus extending shelf life and improving texture .

Lubricants and Greases

The compound’s structure suggests that it could serve as a base for lubricants and greases. Its long hydrocarbon chain could provide the necessary viscosity and stability required for industrial applications .

Research on Environmental Exposure Biomarkers

Although not a direct application of 2,3-Dihydroxypropyl octacosanoate , research has been conducted to measure levels of related compounds in human urine as potential biomarkers for environmental exposure to certain chemicals . This indicates the broader relevance of such compounds in public health studies.

Propiedades

IUPAC Name |

2,3-dihydroxypropyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPZRKQANYIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312238 | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxypropyl octacosanoate | |

CAS RN |

71035-02-4 | |

| Record name | NSC251697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

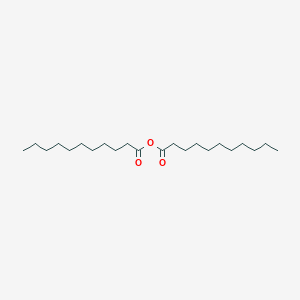

Synthesis routes and methods

Procedure details

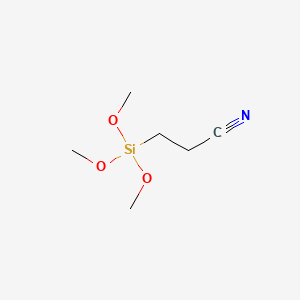

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)